molecular formula C12H21NO5 B1524093 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid CAS No. 1255098-50-0

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Cat. No. B1524093
M. Wt: 259.3 g/mol
InChI Key: AAEZKWUAXIQWAS-UHFFFAOYSA-N
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Description

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a chemical compound with the empirical formula C12H21NO5 . It has a molecular weight of 259.30 .


Synthesis Analysis

The synthesis of this compound from D-Serine Benzyl Ester Hydrochloride has been reported .


Molecular Structure Analysis

The molecular structure of 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid can be represented by the SMILES string CC(C)(OC(N1CC(C)(OCC1C(O)=O)C)=O)C .


Physical And Chemical Properties Analysis

This compound is a solid . Its InChI string is 1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Rapid Synthesis for Opioid Peptidomimetics : The synthesis of unnatural amino acids like 2',6'-dimethyl-l-tyrosine, which bears resemblance to 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid, has been crucial in developing synthetic opioid ligands. These ligands often show superior potency at opioid receptor subtypes. A notable application is in the synthesis of opioid peptidomimetics using a microwave-assisted Negishi coupling, highlighting the compound's potential in pharmacological research (Bender et al., 2015).

  • Enzymatic Resolution in Drug Synthesis : The compound's derivatives have been used in the enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids, which are then efficiently converted into reboxetine analogs. This showcases its application in the synthesis of specific drug compounds through enzyme-catalyzed kinetic resolution (Fish et al., 2009).

Biochemical and Molecular Studies

  • Photophysical Characterization in Membrane Studies : The compound has been studied for its photophysical properties, especially in derivatives like BODIPY phosphatidylcholine. This derivative's fluorescence behavior provides valuable insights into membrane dynamics and interactions in biological systems (Dahim et al., 2002).

  • Fluorescence Probes for pH Detection : Morpholine-functionalized fluorescent probes, related to 4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid, have been developed for pH detection. These probes show unique fluorescent responses to pH changes, making them useful for intracellular pH monitoring in biological research (Zhang et al., 2016).

Synthesis and Chemical Properties

  • Versatile Role in Organic Synthesis : The compound plays a significant role in organic synthesis. For instance, its derivatives have been employed in the synthesis of various morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs, demonstrating its versatility in creating novel chemical entities (Rautio et al., 2000).

  • Application in Electropolymerization : BODIPY dyes bearing 4-morpholin-4-yl-benzyl groups, related to the compound , have been synthesized and shown to undergo electropolymerization. This illustrates its potential use in materials science and electrochemistry (Bıyıklıoğlu & Keleş, 2017).

properties

IUPAC Name

6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEZKWUAXIQWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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